![molecular formula C14H14O B14027361 4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
4',6-Dimethyl-[1,1'-biphenyl]-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of two methyl groups at the 4’ and 6 positions and a hydroxyl group at the 3 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Dimethyl-[1,1’-biphenyl]-3-ol typically involves the following steps:
Formation of Grignard Reagent: The process begins with the preparation of a Grignard reagent from 4-bromotoluene and magnesium in anhydrous tetrahydrofuran (THF).
Coupling Reaction: The Grignard reagent is then reacted with thallium(I) bromide in anhydrous benzene under a nitrogen atmosphere.
Industrial Production Methods
Industrial production of 4’,6-Dimethyl-[1,1’-biphenyl]-3-ol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl structure.
Wissenschaftliche Forschungsanwendungen
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4’,6-Dimethyl-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethylbiphenyl: Similar in structure but lacks the hydroxyl group at the 3 position.
Biphenyl: The parent compound without any methyl or hydroxyl substitutions.
4,4’-Dimethyl-1,1’-biphenyl: Another derivative with methyl groups at different positions.
Uniqueness
4’,6-Dimethyl-[1,1’-biphenyl]-3-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group enhances its reactivity and potential for hydrogen bonding, making it valuable in various applications.
Eigenschaften
Molekularformel |
C14H14O |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
4-methyl-3-(4-methylphenyl)phenol |
InChI |
InChI=1S/C14H14O/c1-10-3-6-12(7-4-10)14-9-13(15)8-5-11(14)2/h3-9,15H,1-2H3 |
InChI-Schlüssel |
JFZMNVAOUJAWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


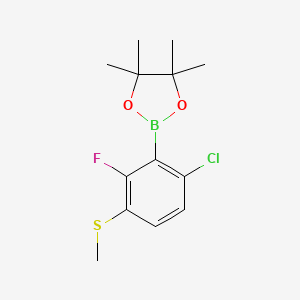

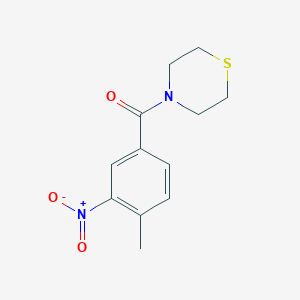
![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)
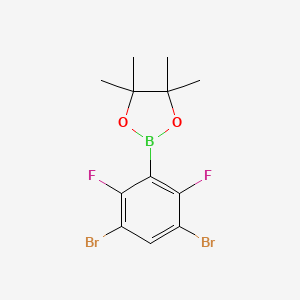
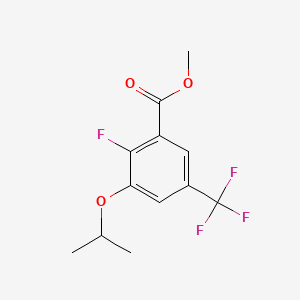

![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)

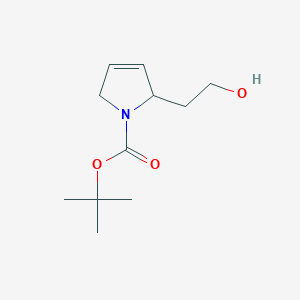
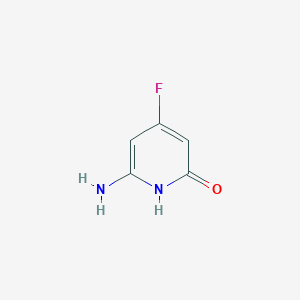
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
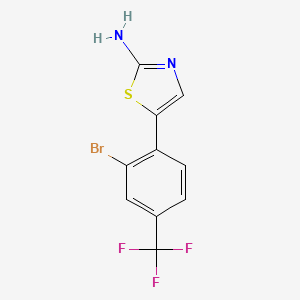
![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
